2-(2-Propylvaleryl)oxazole

描述

Chemical Identity and Nomenclature

2-(2-Propylvaleryl)oxazole, identified by the Chemical Abstracts Service registry number 898759-38-1, is an organic compound belonging to the oxazole family of heterocycles. The molecular formula of this compound is C11H17NO2 with a molecular weight of 195.26 grams per mole.

The systematic International Union of Pure and Applied Chemistry name for this compound is 1-(1,3-oxazol-2-yl)-2-propylpentan-1-one, though it is commonly referred to by its simplified name this compound in the scientific literature. Other synonymous names include 1-(2-Oxazolyl)-2-propyl-1-pentanone, which highlights the ketone functional group present in the molecule.

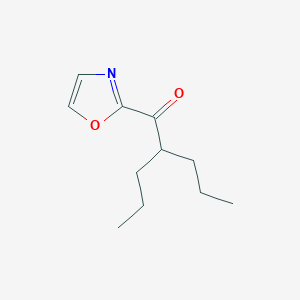

The structural composition of this compound features two key components: an oxazole heterocyclic ring and a 2-propylvaleryl moiety connected through a ketone linkage. The oxazole ring consists of a five-membered aromatic structure containing three carbon atoms, one nitrogen atom, and one oxygen atom. All atoms within this ring are sp2 hybridized and arranged in a planar configuration, contributing to its aromatic character. The 2-propylvaleryl group consists of a central carbon atom connected to two propyl chains and a carbonyl group that attaches directly to the oxazole ring at the 2-position.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 1-(1,3-oxazol-2-yl)-2-propylpentan-1-one |

| Common Name | This compound |

| CAS Registry Number | 898759-38-1 |

| Molecular Formula | C11H17NO2 |

| Molecular Weight | 195.26 g/mol |

| SMILES Notation | O=C(C1=NC=CO1)C(CCC)CCC |

| InChI | InChI=1S/C11H17NO2/c1-3-5-9(6-4-2)10(13)11-12-7-8-14-11/h7-9H,3-6H2,1-2H3 |

| InChI Key | MYOKYMZQUXDWIG-UHFFFAOYSA-N |

| MDL Number | MFCD07699333 |

The structural representation of this compound reveals the connectivity between the oxazole ring and the aliphatic chains. The carbonyl group (C=O) serves as the bridge between the oxazole ring and the branched aliphatic portion. This carbonyl functionality likely influences the electronic distribution within the molecule, affecting its physical and chemical properties. The propyl chains extending from the central carbon provide hydrophobic character to the molecule.

Historical Context in Heterocyclic Chemistry

To understand the significance of this compound, it is essential to explore the broader historical context of oxazole chemistry. The parent oxazole compound represents a foundational structure in heterocyclic organic chemistry. Oxazoles are classified as azoles, a family of five-membered heterocyclic compounds containing nitrogen and at least one other non-carbon atom.

The history of oxazoles dates back to the late 19th century when they were first reported by German chemist August Hantzsch in 1887. However, practical synthesis of oxazole compounds was not achieved until 1947. The development of synthetic pathways for oxazoles represents an important milestone in heterocyclic chemistry, opening avenues for creating diverse oxazole derivatives.

One of the most significant historical developments in oxazole chemistry was the Fischer oxazole synthesis, discovered by Emil Fischer in 1896. This synthetic method produces oxazoles from cyanohydrins and aldehydes in the presence of anhydrous hydrochloric acid. The Fischer method specifically enables the creation of 2,5-disubstituted oxazoles and has become a cornerstone technique in heterocyclic synthesis.

Other important synthetic routes for oxazole derivatives include the Robinson-Gabriel synthesis, which proceeds through dehydration of 2-acylaminoketones, and the Van Leusen reaction involving aldehydes and tosylmethylisocyanide (TosMIC). These diverse synthetic pathways have enabled chemists to create numerous oxazole derivatives with varied substitution patterns, including compounds like this compound.

From a chemical property perspective, oxazoles possess interesting characteristics that differentiate them from other heterocycles. Oxazole itself is a weakly basic compound with a conjugate acid having a pKa of approximately 0.8, significantly less basic than related heterocycles like imidazole (pKa = 7). This reduced basicity stems from the electron-withdrawing effect of the oxygen atom within the ring structure. Oxazoles are considered aromatic compounds, though they exhibit less aromatic character than related structures like thiazoles.

The development of oxazole chemistry has been driven by increasing recognition of the biological and pharmaceutical potential of these compounds. Research during the early 21st century has demonstrated that oxazole-containing structures feature prominently in natural products and possess diverse biological activities. This has stimulated increased interest in synthesizing and studying various oxazole derivatives, including specialized structures like this compound.

The specific compound this compound represents a more recent development in oxazole chemistry. While the exact first synthesis or discovery date of this particular compound is not extensively documented in the available literature, it belongs to a broader class of oxazole derivatives that have gained attention for potential applications in medicinal chemistry, synthesis, and materials science.

The structural features of this compound—combining the aromatic oxazole ring with aliphatic chains through a carbonyl linkage—exemplify the versatility of oxazole chemistry and the ability to create complex heterocyclic structures with potentially useful properties. This compound sits within the extensive landscape of oxazole derivatives that continue to be explored for their chemical and biological characteristics.

属性

IUPAC Name |

1-(1,3-oxazol-2-yl)-2-propylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-3-5-9(6-4-2)10(13)11-12-7-8-14-11/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOKYMZQUXDWIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642063 | |

| Record name | 1-(1,3-Oxazol-2-yl)-2-propylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-38-1 | |

| Record name | 1-(2-Oxazolyl)-2-propyl-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Oxazol-2-yl)-2-propylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization of α-Diketones with Thiourea or Amides

A patented process describes the preparation of trisubstituted oxazoles by reacting thiourea with diketone esters under controlled conditions. The reaction proceeds via cyclization to form the oxazole ring, followed by isolation through precipitation, filtration, and extraction. The product is purified by washing, drying, recrystallization, or silica gel chromatography using solvents such as dichloromethane and methanol mixtures. This method generally provides good yields and purity of the oxazole product.

| Step | Description |

|---|---|

| Reactants | α-Diketone ester + thiourea |

| Reaction conditions | Mild heating, solvent extraction |

| Isolation | Precipitation in water/ice, filtration |

| Purification | Silica gel chromatography (dichloromethane/methanol) |

| Yield | Generally good (not specified for this compound) |

This approach can be adapted for 2-(2-propylvaleryl)oxazole by selecting the appropriate diketone ester bearing the 2-propylvaleryl substituent.

Brønsted Acid-Catalyzed Coupling of α-Diazoketones with Amides

A recent method utilizes trifluoromethanesulfonic acid as a catalyst to couple α-diazoketones with amides or thioureas, forming 2,4-disubstituted oxazoles under mild, metal-free conditions. This protocol offers excellent functional group tolerance and yields, with a broad substrate scope including over 40 examples. The key intermediate is an oxo-triflate species that facilitates ring closure.

- Mild reaction conditions

- Metal-free catalysis

- High yields and broad substrate scope

- Good functional group tolerance

This method is suitable for synthesizing this compound by preparing the corresponding α-diazoketone with the 2-propylvaleryl group and coupling it with an appropriate amide.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classical method for preparing 2,5-disubstituted oxazoles by cyclodehydration of α-acylamino ketones under acidic conditions. This method has been applied in complex molecule synthesis and can be adapted for this compound by preparing the corresponding α-acylamino ketone precursor.

- Acidic cyclization (e.g., using phosphorus oxychloride or polyphosphoric acid)

- Heating to promote ring closure and dehydration

- Purification by recrystallization or chromatography

Van Leusen Oxazole Synthesis

The van Leusen reaction involves a [3+2] cycloaddition between aldehydes and TosMIC (tosylmethyl isocyanide) under basic conditions to form 5-substituted oxazoles. This method is versatile and has been used to prepare various oxazole derivatives with high regioselectivity.

- Two-step cycloaddition process

- Base-mediated reaction (e.g., potassium carbonate)

- High yields and mild conditions

- Suitable for functionalized aldehydes

For this compound, the corresponding aldehyde bearing the 2-propylvaleryl substituent can be used as the starting material.

Other Modern and Green Synthetic Approaches

Recent advances include flow chemistry methods for oxazoline synthesis followed by oxidation to oxazoles, and catalytic cycloisomerization reactions. These methods offer improved safety, scalability, and environmental profiles. For example, oxidation of oxazolines using manganese dioxide under flow conditions has been reported to give high yields with minimal by-products.

| Method | Key Reactants | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| α-Diketone + Thiourea Cyclization | α-Diketone ester + thiourea | Mild heating, extraction | Good (varies) | Simple, good yields | Requires diketone ester precursor |

| α-Diazoketone + Amide (TfOH catalyzed) | α-Diazoketone + amide | Room temp, metal-free catalyst | Good to excellent | Mild, broad scope, metal-free | Requires α-diazoketone synthesis |

| Robinson-Gabriel Synthesis | α-Acylamino ketone | Acidic cyclization, heating | Moderate to good | Classical, well-established | Harsh acidic conditions |

| Van Leusen Synthesis | Aldehyde + TosMIC | Base, reflux or room temp | High | Regioselective, mild conditions | Requires aldehyde precursor |

| Flow Oxazoline Oxidation | Oxazoline intermediate | Flow, MnO2 oxidation | High | Scalable, safe, green chemistry | Requires oxazoline intermediate |

The Brønsted acid-catalyzed coupling of α-diazoketones with amides is a recent and highly efficient method, offering a metal-free alternative with excellent yields and functional group tolerance, making it highly suitable for complex oxazole derivatives such as this compound.

The classical Robinson-Gabriel synthesis remains a reliable method but may cause racemization or require harsh conditions, which can be problematic for sensitive substituents.

The van Leusen synthesis is versatile and widely used for 5-substituted oxazoles but may require careful preparation of aldehyde precursors bearing the desired side chains.

Purification techniques commonly involve silica gel chromatography with dichloromethane or dichloromethane/methanol mixtures, and drying agents such as sodium sulfate are used to remove residual moisture.

The preparation of this compound can be achieved through multiple synthetic routes, with the choice depending on available starting materials, desired scale, and functional group compatibility. The Brønsted acid-catalyzed coupling of α-diazoketones with amides represents a modern, efficient, and mild approach, while classical methods like Robinson-Gabriel and van Leusen syntheses provide alternative pathways. Purification and isolation steps are critical to obtaining high-purity products, typically involving extraction, drying, and chromatographic techniques.

化学反应分析

Types of Reactions

2-(2-Propylvaleryl)oxazole can undergo various chemical reactions, including:

Electrophilic Substitution: The oxazole ring can participate in electrophilic substitution reactions, particularly at the C4 and C5 positions.

Nucleophilic Addition: The compound can undergo nucleophilic addition reactions, especially at the carbonyl group.

Oxidation and Reduction: Oxidation and reduction reactions can modify the functional groups attached to the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Electrophilic Substitution: Halogens, nitrating agents, and sulfonating agents.

Nucleophilic Addition: Grignard reagents, organolithium compounds, and hydrides.

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated oxazole derivatives, while nucleophilic addition can produce alcohols or amines .

科学研究应用

Overview

2-(2-Propylvaleryl)oxazole is a compound with significant potential in various scientific and biomedical applications. Its unique chemical structure allows it to participate in diverse chemical reactions and interactions, making it valuable in fields such as drug development, materials science, and biochemistry.

Biomedical Applications

1. Drug Delivery Systems

this compound can be utilized in the formulation of drug delivery systems. Its properties allow for the creation of micelles and polymer-drug conjugates that enhance the solubility and bioavailability of therapeutic agents. Research indicates that compounds with similar structures have been effective in targeting specific tissues and improving drug release profiles in vivo .

2. Polymer Therapeutics

The compound can be integrated into polymeric systems, such as poly(2-oxazoline)s, which are being explored for their biocompatibility and low toxicity. These polymers can form nanoparticles that encapsulate drugs, allowing for controlled release and targeted delivery, particularly in cancer therapies .

3. Anticancer Agents

Research has shown that derivatives of oxazole compounds exhibit anticancer properties. The ability to modify the structure of this compound may lead to the development of new anticancer drugs that target specific pathways involved in tumor growth and metastasis .

Material Science Applications

1. Coatings and Adhesives

The chemical stability and reactivity of this compound make it suitable for use in coatings and adhesives. Its incorporation into polymer matrices can enhance adhesion properties and provide resistance to environmental factors such as moisture and UV light .

2. Stimuli-Responsive Materials

Research into stimuli-responsive materials has identified oxazole derivatives as candidates for developing smart materials that react to environmental changes (e.g., pH, temperature). This application is particularly promising for creating responsive drug delivery systems that release their payload under specific physiological conditions .

Case Studies

作用机制

The mechanism of action of 2-(2-Propylvaleryl)oxazole involves its interaction with various molecular targets and pathways. The oxazole ring can bind to receptors and enzymes through non-covalent interactions, influencing biological processes. This compound’s ability to interact with a wide range of targets makes it a valuable scaffold in medicinal chemistry .

相似化合物的比较

Structural and Physicochemical Properties

The substituents on the oxazole ring critically influence molecular weight, solubility, and bioactivity. For example:

- Compound 26v (from ): Features a 2-(2,5-dihydropyrrol-1-yl)-5-methoxy group on oxazole, contributing to PPARγ partial agonist activity. Its molecular weight is unspecified but likely lower than 2-(2-Propylvaleryl)oxazole due to less bulky substituents.

- Oxazole derivative in : Molecular weight 485.54 g/mol with a diphenylphosphino-phenyl group. The 2-propylvaleryl group in this compound may confer intermediate lipophilicity compared to aromatic substituents.

Table 1: Comparative Physicochemical Properties

*Estimated based on substituent characteristics.

生物活性

2-(2-Propylvaleryl)oxazole is a heterocyclic compound characterized by an oxazole ring structure, which includes both nitrogen and oxygen atoms. Its chemical formula is C₁₁H₁₇NO₂, with a molecular weight of 195.26 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. The unique propylvaleryl substituent at the 2-position of the oxazole ring enhances its biological properties and applications.

The biological activity of this compound is primarily attributed to its ability to interact with various proteins and enzymes through non-covalent interactions. This interaction can influence numerous biological processes, making it a valuable scaffold for drug development. The compound shows promise in several therapeutic areas, including:

- Antimicrobial activity : Investigations have indicated that this compound exhibits antibacterial and antifungal properties.

- Anticancer effects : Its structural characteristics suggest potential efficacy against cancer cell lines.

- Anti-inflammatory properties : The compound may play a role in modulating inflammatory responses.

Research Findings

Recent studies have explored the binding affinity of this compound with specific proteins, revealing insights into its mechanism of action. For example, it has been identified as a potential inhibitor of prolyl oligopeptidase (PREP), which is implicated in neurodegenerative diseases such as Parkinson's disease. In vitro studies demonstrated that this compound could modulate protein-protein interactions (PPIs) and reduce reactive oxygen species (ROS) production, suggesting neuroprotective effects .

Case Studies

- Neurodegenerative Disease Models : In animal models of Parkinson's disease, compounds similar to this compound have shown promise in restoring motor functions by enhancing protein phosphatase 2A activity, which is critical for neuronal health .

- Antimicrobial Activity : A series of oxazole derivatives were synthesized and tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antimicrobial activity, supporting the potential use of oxazole compounds in treating infections .

Comparative Biological Activity of Oxazole Derivatives

| Compound | Antimicrobial Activity (MIC µg/ml) | Unique Properties |

|---|---|---|

| This compound | TBD | Potential anti-inflammatory activity |

| Isoxazole | TBD | Different reactivity patterns |

| Thiazole | TBD | Exhibits different biological activities |

Table 1: Minimum Inhibitory Concentration (MIC) Against Fungal Strains

| Compound | Candida albicans | Aspergillus niger |

|---|---|---|

| 11 | 1.6 | 3.2 |

| 12 | 0.8 | 0.8 |

| Fluconazole | 10 | - |

Table 2: Antibacterial Activity Against Gram-positive and Gram-negative Bacteria

| Compound | S. aureus (mm) | E. coli (mm) |

|---|---|---|

| Amoxicillin | 30 | 27 |

| 15 | 20 | 17 |

| 16 | 18 | 15 |

常见问题

Q. What challenges arise in analyzing substituent effects on oxazole aromaticity?

- Answer : Substituents like bromine or nitro groups alter π-conjugation and aromatic stability. Comparative studies using X-ray diffraction (e.g., bond-length alternation ) and NMR chemical shifts quantify these effects.

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and catalyst screening for sensitive reactions .

- Computational Modeling : Validate DFT results with experimental Stokes shifts and emission spectra .

- Structural Analysis : Combine crystallography with Hirshfeld surface analysis to assess intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。